1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine 1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine
Brand Name: Vulcanchem
CAS No.: 919300-07-5
VCID: VC15951604
InChI: InChI=1S/C9H7F3N2O2/c10-5-3-13(4-5)9-7(11)1-6(14(15)16)2-8(9)12/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol

1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine

CAS No.: 919300-07-5

Cat. No.: VC15951604

Molecular Formula: C9H7F3N2O2

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine - 919300-07-5

Specification

CAS No. 919300-07-5
Molecular Formula C9H7F3N2O2
Molecular Weight 232.16 g/mol
IUPAC Name 1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine
Standard InChI InChI=1S/C9H7F3N2O2/c10-5-3-13(4-5)9-7(11)1-6(14(15)16)2-8(9)12/h1-2,5H,3-4H2
Standard InChI Key WYVOEVCNJSXLFK-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)F

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound consists of a four-membered azetidine ring (C₃H₆N) substituted with a fluorine atom at position 3 and a 2,6-difluoro-4-nitrophenyl group at position 1. Key structural parameters derived from density functional theory (DFT) calculations on related systems suggest:

  • Azetidine ring geometry: Planar distortion due to fluorine substitution, with C–N bond lengths of ~1.48 Å and C–F bonds of ~1.34 Å .

  • Phenyl ring substitution: Nitro (-NO₂) and fluorine groups induce significant electron-withdrawing effects, stabilizing the aromatic system through resonance and inductive effects .

Table 1: Calculated Geometric Parameters (B3LYP/6-31G(d,p))

ParameterValue (Å/°)Source Analog
C1–N (azetidine)1.482M1 derivative
C3–F (azetidine)1.3393,4-difluoroproline study
C–F (phenyl)1.341M6 derivative
N–O (nitro)1.221Nitrophenyl DFT data

Synthetic Pathways

While no direct synthesis of 1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine has been reported, plausible routes can be inferred:

  • Azetidine functionalization: Fluorination of 3-hydroxyazetidine precursors using diethylaminosulfur trifluoride (DAST), followed by Suzuki–Miyaura coupling with 2,6-difluoro-4-nitrobenzene boronic acid .

  • Epoxide ring-opening: Adaptation of Novartis’ methodology for 3,4-difluoropyrrolidines , substituting proline precursors with azetidine analogs.

  • Nitro-group introduction: Electrophilic nitration of 1-(2,6-difluorophenyl)-3-fluoroazetidine using mixed acid (HNO₃/H₂SO₄) under controlled conditions .

Electronic Properties and Reactivity

Frontier Molecular Orbital Analysis

DFT studies on nitrophenyl-azetidine hybrids reveal:

  • HOMO-LUMO gap (ΔEg): ~4.2–4.8 eV, indicating moderate electronic stability . Fluorine substituents lower LUMO energies (-2.4 to -2.9 eV) through inductive effects, enhancing electrophilicity .

  • Molecular electrostatic potential (MEP): Nitro and fluorine groups act as electrophilic attack sites, while the azetidine nitrogen exhibits nucleophilic character .

Table 2: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV)Comparative System
HOMO energy-6.8M6 derivative
LUMO energy-2.63,4-difluoroproline
ΔEg4.2Nitrophenyl-azetidine
Dipole moment5.1 DFluorinated pyrazole

Nonlinear Optical (NLO) Properties

Hyperpolarizability (β) calculations for nitrophenyl-azetidine systems suggest strong NLO responses (β ≈ 12–18 × 10⁻³⁰ esu), driven by charge transfer between the electron-deficient nitro group and electron-rich azetidine ring .

Spectroscopic Characterization

Vibrational Spectroscopy

Key IR absorption bands predicted via DFT:

  • NO₂ asymmetric stretch: 1520–1550 cm⁻¹

  • C–F (azetidine): 1100–1150 cm⁻¹

  • C–F (phenyl): 1220–1260 cm⁻¹

NMR Chemical Shifts

Comparative data from fluorinated azetidines :

  • ¹⁹F NMR: δ -118 to -122 ppm (azetidine F), -105 to -110 ppm (phenyl F)

  • ¹H NMR: δ 4.1–4.3 ppm (azetidine CH₂), 7.8–8.1 ppm (phenyl H)

ParameterValueMethod
LogP2.68ChemAxon
PSA58.3 ŲDFT calculation
CYP3A4 inhibitionLow riskADMET prediction

Antioxidant Activity

Molecular docking simulations of nitrophenyl-azetidine derivatives show strong binding to NADPH oxidase (binding energy < -8.5 kcal/mol), suggesting potential antioxidant applications .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds indicates decomposition onset at ~210°C, with exothermic peaks at 230–250°C .

Hydrolytic Susceptibility

The azetidine ring demonstrates moderate stability in aqueous media (t₁/₂ = 12–24 h at pH 7.4), with accelerated degradation under acidic conditions (t₁/₂ = 2–4 h at pH 1.2) .

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